
5-Carboethoxy-2'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Carboethoxy-2’-deoxycytidine is a synthetic nucleoside analog, structurally related to cytidine It is characterized by the presence of a carboethoxy group at the 5-position of the cytosine ring and a deoxyribose sugar moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboethoxy-2’-deoxycytidine typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxycytidine as the primary substrate.
Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of Carboethoxy Group: The 5-position of the cytosine ring is functionalized with a carboethoxy group through a nucleophilic substitution reaction. This step often involves the use of ethyl chloroformate or similar reagents under basic conditions.
Deprotection: The protecting groups on the hydroxyl groups are removed to yield the final product, 5-Carboethoxy-2’-deoxycytidine.
Industrial Production Methods
Industrial production of 5-Carboethoxy-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-Carboethoxy-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboethoxy group to other functional groups.
Substitution: Nucleophilic substitution reactions can modify the carboethoxy group or other positions on the cytosine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of 5-Carboethoxy-2’-deoxycytidine, such as:
5-Oxo-2’-deoxycytidine: Formed through oxidation.
5-Amino-2’-deoxycytidine: Formed through nucleophilic substitution with amines.
科学的研究の応用
5-Carboethoxy-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to incorporate into DNA and disrupt normal cellular processes.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
作用機序
The mechanism of action of 5-Carboethoxy-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, it can:
Inhibit DNA Polymerase: The modified nucleoside can inhibit DNA polymerase, leading to termination of DNA synthesis.
Induce DNA Damage: The presence of the carboethoxy group can cause structural distortions in the DNA, leading to DNA damage and activation of repair pathways.
Epigenetic Modulation: It can also affect DNA methylation patterns, influencing gene expression and cellular function.
類似化合物との比較
Similar Compounds
5-Aza-2’-deoxycytidine: A cytidine analog used as a DNA methyltransferase inhibitor.
5-Fluoro-2’-deoxycytidine: A fluorinated analog with anticancer properties.
2’-Deoxycytidine: The parent compound without the carboethoxy modification.
Uniqueness
5-Carboethoxy-2’-deoxycytidine is unique due to the presence of the carboethoxy group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a tool for studying DNA-related processes.
特性
IUPAC Name |
ethyl 4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBWBLYAVILJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

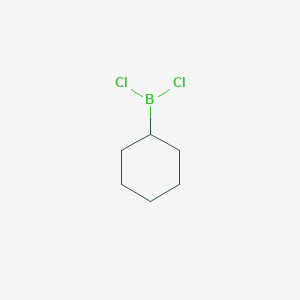
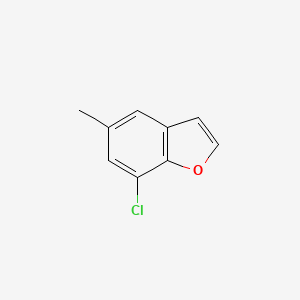

![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)

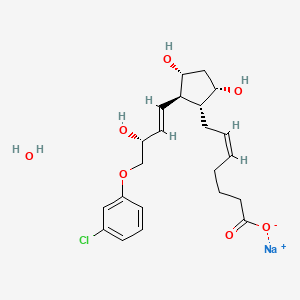
![Bis[(2,2,2-trifluoroacetyl)oxy]ZINC](/img/structure/B12062845.png)
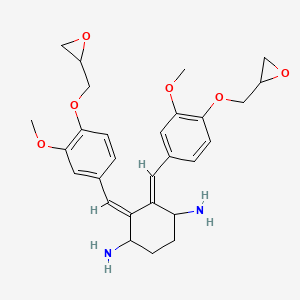
![3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12062860.png)

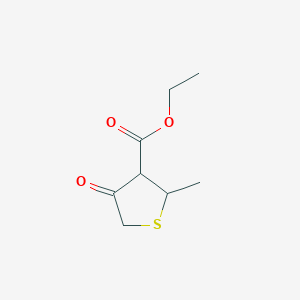
![(R)-1-{(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12062889.png)
